molecular formula C5H10O4S3 B14596667 2-(Methylsulfanyl)-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone CAS No. 61165-90-0

2-(Methylsulfanyl)-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone

Cat. No.: B14596667
CAS No.: 61165-90-0
M. Wt: 230.3 g/mol
InChI Key: HQICRASWUOCHFK-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone is a sulfur-containing heterocyclic compound It is characterized by the presence of two sulfur atoms and a methylsulfanyl group attached to a dithiane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone typically involves the reaction of dithiane derivatives with methylsulfanyl reagents under controlled conditions. One common method involves the use of 2-methyl-5-nitrophenol and 4-methyl-3-nitrobenzenesulfonic acid as starting materials. These compounds undergo a series of reactions, including cyclization and oxidation, to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as sodium borohydride. Solvents like dichloromethane and acetonitrile are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted dithiane derivatives. These products can be further utilized in different chemical processes and applications.

Scientific Research Applications

2-(Methylsulfanyl)-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone involves its interaction with molecular targets and pathways in biological systems. The compound can act as an electrophile, reacting with nucleophilic sites in biomolecules. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylsulfanyl)-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone is unique due to its dithiane ring structure and the presence of multiple sulfur atoms

Properties

CAS No.

61165-90-0

Molecular Formula

C5H10O4S3

Molecular Weight

230.3 g/mol

IUPAC Name

2-methylsulfanyl-1,3-dithiane 1,1,3,3-tetraoxide

InChI

InChI=1S/C5H10O4S3/c1-10-5-11(6,7)3-2-4-12(5,8)9/h5H,2-4H2,1H3

InChI Key

HQICRASWUOCHFK-UHFFFAOYSA-N

Canonical SMILES

CSC1S(=O)(=O)CCCS1(=O)=O

Origin of Product

United States

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